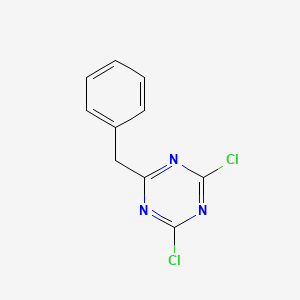

![molecular formula C14H16ClNO B6344162 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240567-51-4](/img/structure/B6344162.png)

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound . It has a molecular formula of C14H16ClNO and a molecular weight of 249.74 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are similar to the compound , have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Applications De Recherche Scientifique

Synthesis of Propargylamines

This compound could potentially be used in the synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties . They have numerous applications, and a green approach to synthesize such compounds is very relevant .

Treatment of Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have been found to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .

Inhibition of Monoamine Oxidase

Pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .

Cancer Treatments

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1) . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Treatment of Parkinson’s Disease

Rasagiline and selegiline are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition . Rasagiline prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes and has also demonstrated neuro-restorative activities .

Mécanisme D'action

Target of Action

A related molecule was found to interact withArg342 and other residues . The role of these targets in biological systems often depends on the specific context and can vary widely.

Mode of Action

The compound’s mode of action involves interactions with its targets. For instance, a related molecule showed H-bond interaction with Arg342 and hydrophobic interactions with Arg630, Ile633, Glu634, Ile30, Met179, Arg342, Pro343 . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.

Propriétés

IUPAC Name |

1-[(prop-2-enylamino)methyl]naphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16;/h2-8,15-16H,1,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGGMCSARUOVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=C(C=CC2=CC=CC=C21)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

amine hydrochloride](/img/structure/B6344153.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344177.png)

amine hydrochloride](/img/structure/B6344183.png)